molecular formula C24H58N2O7P2 B048507 [Hydroxy(oxido)phosphoryl]hydrogenphosphat;Tributylazanium CAS No. 5975-18-8

[Hydroxy(oxido)phosphoryl]hydrogenphosphat;Tributylazanium

Katalognummer: B048507
CAS-Nummer: 5975-18-8
Molekulargewicht: 548.7 g/mol
InChI-Schlüssel: WRMXOVHLRUVREB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[Hydroxy(oxido)phosphoryl] hydrogen phosphate;tributylazanium is a versatile chemical compound with the molecular formula C12H34N2O7P2.

Wissenschaftliche Forschungsanwendungen

[Hydroxy(oxido)phosphoryl] hydrogen phosphate;tributylazanium has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.

    Biology: It plays a role in biochemical studies, particularly in enzyme reactions and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic effects and as a component in drug formulations.

    Industry: It is utilized in the production of advanced materials, including polymers and nanomaterials.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [Hydroxy(oxido)phosphoryl] hydrogen phosphate;tributylazanium typically involves the reaction of triethylamine with pyrophosphoric acid. The reaction conditions often require controlled temperatures and specific pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.

Analyse Chemischer Reaktionen

Types of Reactions

[Hydroxy(oxido)phosphoryl] hydrogen phosphate;tributylazanium undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require specific temperatures, solvents, and catalysts to proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce phosphoric acid derivatives, while reduction reactions may yield simpler phosphates .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • [Hydroxy(oxido)phosphoryl] hydrogen phosphate;triethylazanium
  • [Hydroxy(oxido)phosphoryl] hydrogen phosphate;trimethylazanium

Uniqueness

Compared to similar compounds, [Hydroxy(oxido)phosphoryl] hydrogen phosphate;tributylazanium is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. These properties make it particularly effective in certain applications, such as catalysis and material synthesis.

Eigenschaften

CAS-Nummer

5975-18-8

Molekularformel

C24H58N2O7P2

Molekulargewicht

548.7 g/mol

IUPAC-Name

[hydroxy(oxido)phosphoryl] hydrogen phosphate;tributylazanium

InChI

InChI=1S/2C12H27N.H4O7P2/c2*1-4-7-10-13(11-8-5-2)12-9-6-3;1-8(2,3)7-9(4,5)6/h2*4-12H2,1-3H3;(H2,1,2,3)(H2,4,5,6)

InChI-Schlüssel

WRMXOVHLRUVREB-UHFFFAOYSA-N

SMILES

CCCCN(CCCC)CCCC.CCCCN(CCCC)CCCC.OP(=O)(O)OP(=O)(O)O

Kanonische SMILES

CCCC[NH+](CCCC)CCCC.CCCC[NH+](CCCC)CCCC.OP(=O)([O-])OP(=O)(O)[O-]

Synonyme

Pyrophosphoric Acid, compd. with Tributylamine (1:2) (8CI);  Bis(tri-n-butylammonium) Pyrophosphate;  N,N-Dibutyl-1-butanamine (Diphosphate);  Tributylamine, Pyrophosphate;  Tributylamine Pyrophosphate; 

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.